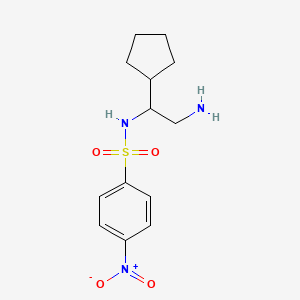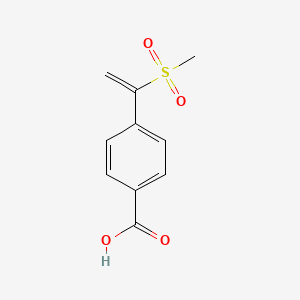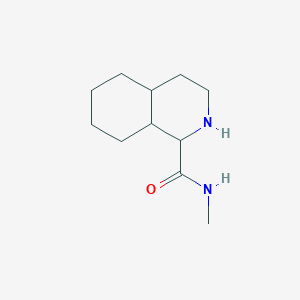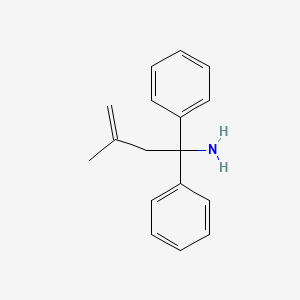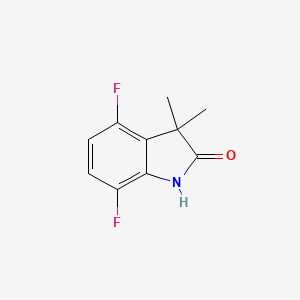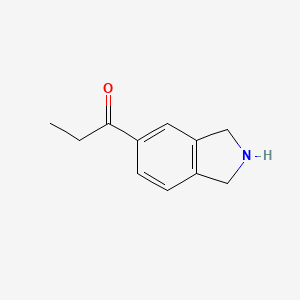amine](/img/structure/B13204065.png)
[1-(2-Methoxy-5-methylphenyl)ethyl](propyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxy-5-methylphenyl)ethylamine: is an organic compound with the molecular formula C13H21NO It is a derivative of phenethylamine, characterized by the presence of a methoxy group and a methyl group on the benzene ring, as well as a propylamine group attached to the ethyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-5-methylphenyl)ethylamine typically involves the alkylation of 2-methoxy-5-methylphenethylamine with a suitable propylating agent. One common method is the reductive amination of 2-methoxy-5-methylphenylacetone with propylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the compound can occur at the amine group, converting it to the corresponding amine or alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
類似化合物との比較
Phenethylamine: The parent compound, lacking the methoxy and methyl groups.
Methoxyphenethylamine: Similar structure but with different substitution patterns on the benzene ring.
Methylphenethylamine: Lacks the methoxy group but has a similar overall structure.
Uniqueness:
- The presence of both methoxy and methyl groups on the benzene ring, along with the propylamine group, gives 1-(2-Methoxy-5-methylphenyl)ethylamine unique chemical and biological properties.
- Its specific substitution pattern may result in distinct reactivity and interaction with molecular targets compared to other similar compounds.
特性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC名 |
N-[1-(2-methoxy-5-methylphenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-5-8-14-11(3)12-9-10(2)6-7-13(12)15-4/h6-7,9,11,14H,5,8H2,1-4H3 |
InChIキー |
HHOGLLSTOFCHFT-UHFFFAOYSA-N |
正規SMILES |
CCCNC(C)C1=C(C=CC(=C1)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(Oxan-4-yl)ethyl]cyclopropane-1-carbaldehyde](/img/structure/B13203986.png)
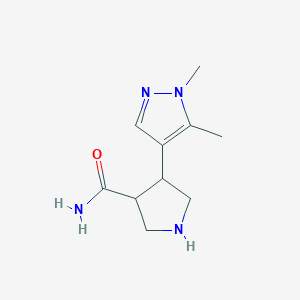
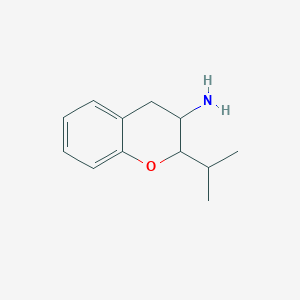

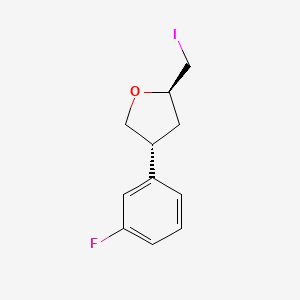
![(1H-Imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine](/img/structure/B13204007.png)
![2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde](/img/structure/B13204014.png)
